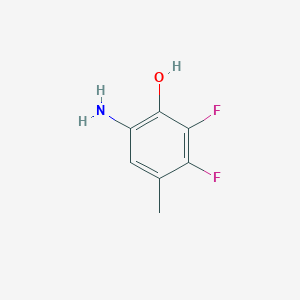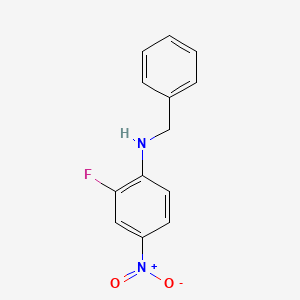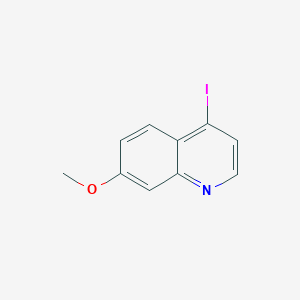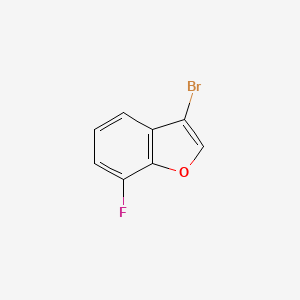![molecular formula C14H13NO4S B8780467 2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)
2-[4-(benzenesulfonamido)phenyl]acetic Acid
Descripción general
Descripción
2-[4-(benzenesulfonamido)phenyl]acetic Acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)phenyl]acetic Acid typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzenesulfonamide and phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative coupling agents or catalysts may be explored to optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(benzenesulfonamido)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(benzenesulfonamido)phenyl]acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used to study enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzenesulfonamido)phenyl]acetic Acid involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid: Another benzenesulfonamide derivative with similar structural features.
2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid: A compound with a trifluoromethyl group that exhibits different chemical properties.
Uniqueness
2-[4-(benzenesulfonamido)phenyl]acetic Acid is unique due to its specific combination of a benzenesulfonamide group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13NO4S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
2-[4-(benzenesulfonamido)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
Clave InChI |
JQEHNLDJCJHUGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-tert-Butyl (3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)









![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)

![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)

